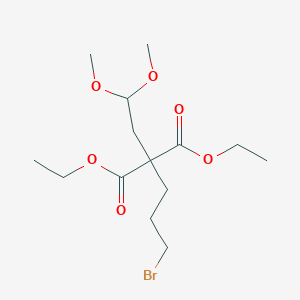![molecular formula C21H22O3 B12522483 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal CAS No. 672297-10-8](/img/structure/B12522483.png)
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenylprop-1-en-1-yl group attached to a phenoxy ring, which is further connected to a hexanal moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylprop-1-en-1-yl Intermediate: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-oxo-3-phenylprop-1-en-1-yl.
Coupling with Phenol: The intermediate is then reacted with phenol in the presence of a catalyst, such as sulfuric acid, to form the phenoxy derivative.
Attachment of Hexanal: Finally, the phenoxy derivative is reacted with hexanal under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in hexanal can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of enzymes such as EGFR and VEGFR-2, which are targets in cancer therapy.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal involves its interaction with specific molecular targets. For instance, in cancer therapy, the compound may inhibit the activity of enzymes like EGFR and VEGFR-2 by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell proliferation . Molecular docking and dynamic simulation studies have provided insights into these interactions .
類似化合物との比較
Similar Compounds
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: This compound shares a similar phenoxy structure and has been studied for its potential as an EGFR/VEGFR-2 inhibitor.
(E)-3-oxo-3-phenylprop-1-en-1-yl benzoate: Another compound with a similar phenylprop-1-en-1-yl group, used in various synthetic applications.
Uniqueness
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its promising applications in medicinal chemistry and materials science highlight its significance.
特性
CAS番号 |
672297-10-8 |
|---|---|
分子式 |
C21H22O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
6-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]hexanal |
InChI |
InChI=1S/C21H22O3/c22-16-6-1-2-7-17-24-20-13-10-18(11-14-20)12-15-21(23)19-8-4-3-5-9-19/h3-5,8-16H,1-2,6-7,17H2 |
InChIキー |
AVKXXNCJPAZOHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
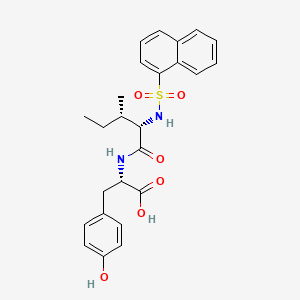
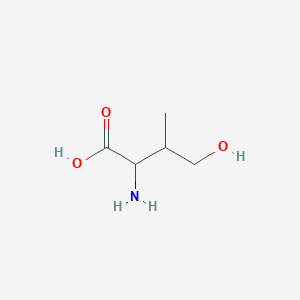
![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
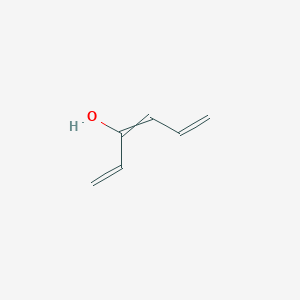
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
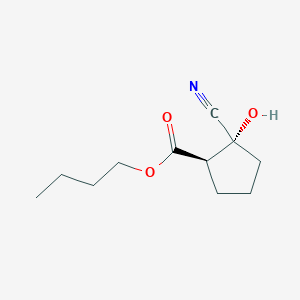
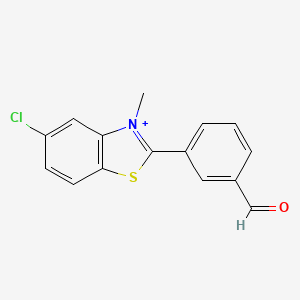
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
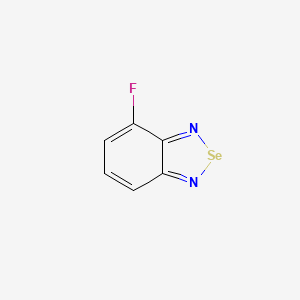
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
